molecular formula C23H19ClN4O2 B2935552 (Z)-4-chloro-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide CAS No. 900877-12-5

(Z)-4-chloro-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

Cat. No.: B2935552
CAS No.: 900877-12-5
M. Wt: 418.88
InChI Key: JBITZSHIOCVHAW-VXPUYCOJSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzamide group, a cyano group, and a cyclopentylamino group. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or cyclocondensation . For instance, 5-aminopyrazoles can be synthesized from β-ketonitriles and hydrazines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

    Target of Action

    The compound contains a benzamide moiety, which is a common structural feature in many biologically active compounds. Benzamides are known to interact with a variety of biological targets, including enzymes and receptors .

    Mode of Action

    The presence of a cyano group and a cyclopentylamino group in the compound suggests that it might undergo various chemical reactions, such as the cleavage of the C–CN bond followed by aldol condensation . These reactions could potentially lead to changes in the compound’s structure and its interaction with biological targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific context in which it’s used. Always follow appropriate safety procedures when handling chemicals .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

4-chloro-N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c24-15-11-9-14(10-12-15)22(29)28-21-18-8-4-3-7-17(18)20(27-21)19(13-25)23(30)26-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6H2,(H,26,30)(H,27,28,29)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBITZSHIOCVHAW-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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